molecular formula C19H16BrClN2OS B2802837 6-Bromo-3-[4-(3-chlorophenyl)piperazin-1-yl]thiochromen-4-one CAS No. 897619-87-3

6-Bromo-3-[4-(3-chlorophenyl)piperazin-1-yl]thiochromen-4-one

Cat. No. B2802837
CAS RN: 897619-87-3
M. Wt: 435.76
InChI Key: AQMPGWIZYYVHAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “6-Bromo-3-[4-(3-chlorophenyl)piperazin-1-yl]thiochromen-4-one” is a complex organic molecule. It contains a piperazine ring, which is a common structural motif found in many pharmaceuticals and agrochemicals . The piperazine ring can positively modulate the pharmacokinetic properties of a drug substance .

Scientific Research Applications

Pharmacokinetic Modulation

Piperazine, a common structural motif found in this compound, is known to positively modulate the pharmacokinetic properties of a drug substance . This means it can enhance the absorption, distribution, metabolism, and excretion of the drug, thereby improving its overall effectiveness.

Therapeutic Applications

The piperazine ring is found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs . This suggests that “6-Bromo-3-[4-(3-chlorophenyl)piperazin-1-yl]thiochromen-4-one” could potentially be used in the treatment of these conditions.

Neurological Disorders

The piperazine ring is also a component in potential treatments for Parkinson’s and Alzheimer’s disease . Therefore, this compound could potentially be used in the development of new treatments for these neurological disorders.

Antibacterial Activity

Some new derivatives of 1,2,4-triazole with piperazine moiety, which is a part of this compound, have exhibited good antibacterial activity . This suggests that “6-Bromo-3-[4-(3-chlorophenyl)piperazin-1-yl]thiochromen-4-one” could potentially be used as an antibacterial agent.

Antifungal Activity

However, it’s worth noting that similar compounds have shown no antifungal activity against certain strains of Candida . This indicates that the antifungal potential of “6-Bromo-3-[4-(3-chlorophenyl)piperazin-1-yl]thiochromen-4-one” may be limited.

Anti-HIV Activity

Indolyl and oxochromenyl xanthenone derivatives, which share some structural similarities with this compound, have been studied for their anti-HIV-1 activity . This suggests that “6-Bromo-3-[4-(3-chlorophenyl)piperazin-1-yl]thiochromen-4-one” could potentially be used in anti-HIV research.

Future Directions

As the compound is a piperazine derivative, future research could explore its potential biological activities. Piperazine derivatives are known to have a wide range of biological activities, making them interesting targets for drug development .

properties

IUPAC Name

6-bromo-3-[4-(3-chlorophenyl)piperazin-1-yl]thiochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrClN2OS/c20-13-4-5-18-16(10-13)19(24)17(12-25-18)23-8-6-22(7-9-23)15-3-1-2-14(21)11-15/h1-5,10-12H,6-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQMPGWIZYYVHAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C3=CSC4=C(C3=O)C=C(C=C4)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 18564842

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